molecular formula C19H32O2S B3279820 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- CAS No. 700816-98-4

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-

Cat. No.: B3279820
CAS No.: 700816-98-4
M. Wt: 324.5 g/mol
InChI Key: NZMMQKZBBGHOQG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- (abbreviated as ProDOT-H in polymer chemistry) is a sulfur- and oxygen-containing heterocyclic molecule with two hexyl groups attached at the 3,3-positions of the fused thieno-dioxepine ring system (Figure 1). Its molecular formula is C₁₉H₃₂O₂S, and it is characterized by enhanced solubility in organic solvents due to the bulky dihexyl substituents, making it a valuable monomer for conjugated polymer synthesis .

Synthesis and Applications ProDOT-H is synthesized via Stille cross-coupling reactions, as demonstrated in the preparation of carbazole-based polymers (e.g., PCzP), where it serves as a key monomer unit . Its electrochemical polymerization yields polymers with multichromic properties, suitable for applications in organic electronics, electrochromic devices, and sensors .

Properties

IUPAC Name

3,3-dihexyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2S/c1-3-5-7-9-11-19(12-10-8-6-4-2)15-20-17-13-22-14-18(17)21-16-19/h13-14H,3-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMMQKZBBGHOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(COC2=CSC=C2OC1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737184
Record name 3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700816-98-4
Record name 3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- typically involves the reaction of thiophene derivatives with appropriate reagents to form the dioxepin ring. One common method includes the use of bromomethyl derivatives and subsequent cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the compound .

Scientific Research Applications

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro- involves its interaction with molecular targets through its electronic properties. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, its mechanism of action may involve binding to specific proteins or enzymes, affecting their function and activity .

Comparison with Similar Compounds

Substituent Variations in Thieno-Dioxepine Derivatives

Table 1: Key Structural and Physical Properties of ProDOT-H and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Applications References
ProDOT-H (3,3-dihexyl derivative) C₁₉H₃₂O₂S 324.52 g/mol Dihexyl at 3,3-positions Conjugated polymers, electrochromics
ProDOT (3,3-dipentyl derivative) C₁₇H₂₈O₂S 296.47 g/mol Dipentyl at 3,3-positions Stille coupling intermediates
3,3-Dimethyl derivative C₉H₁₂O₂S 184.25 g/mol Dimethyl at 3,3-positions Photopolymerization, reference standards
EDOT-OH (hydroxymethyl derivative) C₇H₈O₃S 172.20 g/mol Hydroxymethyl at 2-position PEDOT synthesis, conductive films
Bis[(2-ethylhexyl)oxy]methyl derivative C₂₅H₄₄O₄S 440.68 g/mol Branched alkyl-ether groups Organic semiconductors, OLEDs

Key Observations

  • Solubility and Processability: The dihexyl groups in ProDOT-H enhance solubility in non-polar solvents compared to shorter-chain analogs (e.g., ProDOT with dipentyl groups) and unsubstituted derivatives like EDOT-OH. This property facilitates solution-based polymer processing .
  • Electrochemical Behavior: ProDOT-H-based polymers exhibit lower oxidation potentials and broader optical absorption ranges than EDOT-OH-derived polymers, attributed to the electron-donating hexyl groups .
  • Thermal Stability : The dimethyl derivative (C₉H₁₂O₂S) has lower thermal stability (melting point ~45°C) compared to ProDOT-H, which remains stable at higher temperatures due to stronger van der Waals interactions from longer alkyl chains .

Functional Group Modifications and Reactivity

EDOT-OH vs. ProDOT-H

  • EDOT-OH ((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol) is a precursor for PEDOT, a widely used conductive polymer. Unlike ProDOT-H, EDOT-OH’s hydroxymethyl group enables covalent functionalization (e.g., esterification) but limits solubility in non-polar solvents .
  • ProDOT-H’s hexyl chains suppress crystallinity, improving film-forming properties in organic photovoltaic devices .

Bis[(2-ethylhexyl)oxy]methyl Derivative

  • This derivative (C₂₅H₄₄O₄S) features branched alkyl-ether substituents, offering superior solubility and tunable bandgaps for light-emitting diodes (OLEDs). Its bulkier structure reduces π-π stacking compared to ProDOT-H, favoring charge transport in amorphous phases .

Application-Specific Performance

Insights

  • ProDOT-H balances conductivity and processability, making it ideal for flexible electrochromic displays.
  • EDOT-OH-based PEDOT excels in conductivity but requires harsh processing conditions (e.g., aqueous dispersion) .

Biological Activity

2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro (CAS Number: 700816-98-4) is a compound that has garnered attention for its potential biological activity. This compound belongs to the class of thieno[3,4-b][1,4]dioxepins and is characterized by its unique molecular structure and properties. The molecular formula is C19H32O2S, with a molecular weight of approximately 324.52 g/mol.

Chemical Structure

The structural formula of 2H-Thieno[3,4-b][1,4]dioxepin can be represented as follows:

C19H32O2S\text{C}_{19}\text{H}_{32}\text{O}_{2}\text{S}

This compound features a thieno ring system fused with dioxepin, which contributes to its chemical reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds within the thieno[3,4-b][1,4]dioxepin class exhibit various biological activities. The specific biological activities of 2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro include:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.
  • Anticancer Potential : Some derivatives of thieno[3,4-b][1,4]dioxepins have shown promise in inhibiting cancer cell proliferation in vitro. Further studies are needed to elucidate the mechanisms involved.
  • Neuroprotective Effects : There is emerging evidence suggesting that certain thieno derivatives may protect neuronal cells from apoptosis and oxidative damage.

Case Studies and Research Findings

  • Antioxidant Studies : A study published in Macromolecules highlighted the antioxidant capabilities of related compounds. The findings indicated significant free radical scavenging activity compared to controls .
  • Anticancer Activity : Research conducted by Nielsen et al. (2005) demonstrated that thieno derivatives could inhibit the growth of specific cancer cell lines. The study reported IC50 values indicating effective concentrations for cell growth inhibition .
  • Neuroprotection : A recent investigation into the neuroprotective effects of thieno compounds found that they could mitigate oxidative stress-induced apoptosis in neuronal cells. This was attributed to their ability to modulate signaling pathways involved in cell survival .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stressMacromolecules
AnticancerInhibits proliferation of cancer cell linesNielsen et al., 2005
NeuroprotectiveProtects neuronal cells from oxidative damageRecent study

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin, and how do alkylation conditions influence yield?

The synthesis typically involves alkylation of the thieno-dioxepin core with hexyl groups. Key steps include:

  • Core functionalization : Bromination at the 3-position of the thieno-dioxepin scaffold, followed by nucleophilic substitution with hexyl Grignard reagents. Evidence from analogous dipentyl derivatives highlights the use of anhydrous tetrahydrofuran (THF) and controlled temperatures (0–25°C) to avoid side reactions .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (9:1 to 4:1) is critical for isolating the dihexyl product. Yield optimization (~60–70%) requires strict exclusion of moisture .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in dihexyl-substituted thieno-dioxepin derivatives?

Key NMR features for structural confirmation:

  • ¹H NMR : Protons on the dihydro-dioxepin ring appear as multiplets at δ 3.8–4.2 ppm (O–CH₂–O), while hexyl chains show triplet signals for terminal methyl groups at δ 0.88–0.92 ppm and broad resonances for methylene units (δ 1.2–1.6 ppm) .
  • ¹³C NMR : The quaternary carbons adjacent to oxygen atoms resonate at δ 95–100 ppm, and hexyl chain carbons appear at δ 14–35 ppm . Overlapping signals in crowded regions (e.g., δ 20–30 ppm) may require DEPT-135 or 2D HSQC experiments for resolution.

Q. What role do alkyl chain length (e.g., hexyl vs. pentyl) play in modulating solubility and thermal stability?

  • Solubility : Longer hexyl chains enhance solubility in nonpolar solvents (e.g., chloroform, toluene) compared to shorter analogs, facilitating solution-processing in device fabrication .
  • Thermal stability : Differential scanning calorimetry (DSC) data for dipentyl derivatives show melting points ~80–85°C, while hexyl-substituted analogs likely exhibit lower crystallinity and broader phase transitions due to increased chain flexibility .

Advanced Research Questions

Q. How can 3,3-dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin be tailored for near-infrared (NIR) absorption in dye-sensitized solar cells (DSSCs)?

  • Molecular design : Conjugation extension via π-spacers (e.g., thiazolo[5,4-d]thiazole) and electron-withdrawing groups (e.g., aldehydes) shifts absorption into the NIR. Studies on dipentyl analogs demonstrate λmax >700 nm when coupled with charge-transfer auxochromes .
  • Device integration : Co-sensitization with carbazole-based donors improves charge separation efficiency. Electrochemical impedance spectroscopy (EIS) is critical for evaluating recombination kinetics at the TiO2/electrolyte interface .

Q. What strategies address contradictory data in electrochemical stability of thieno-dioxepin derivatives under oxidative conditions?

  • Controlled potential electrolysis (CPE) : Perform cyclic voltammetry (CV) at varying scan rates (10–500 mV/s) to distinguish reversible redox processes from degradation. For hexyl-substituted derivatives, oxidation peaks >1.2 V (vs. Ag/AgCl) indicate irreversible overoxidation .
  • Post-analysis : Combine in-situ UV-vis spectroscopy and X-ray photoelectron spectroscopy (XPS) to correlate electrochemical stability with surface passivation by alkyl chains .

Q. How do steric effects from hexyl substituents influence supramolecular packing in organic semiconductors?

  • X-ray diffraction (XRD) : Hexyl chains induce lamellar stacking with d-spacings ~18–20 Å, as observed in dipentyl analogs. Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals edge-on orientation on substrates, critical for charge transport .
  • Mobility measurements : Hexyl derivatives exhibit hole mobilities ~10<sup>−3</sup> cm<sup>2</sup>/V·s in organic field-effect transistors (OFETs), lower than methyl-substituted analogs due to increased interchain distance .

Q. Methodological Notes

  • Spectral interpretation : Use deuterated chloroform (CDCl3) for NMR to avoid solvent interference with alkyl proton signals.
  • Device testing : For DSSCs, use FTO/TiO2 electrodes sensitized with 0.3 mM dye solutions in acetonitrile/tert-butanol (1:1) .
  • Computational support : Density functional theory (DFT) at the B3LYP/6-31G* level predicts HOMO/LUMO alignment and validates experimental absorption spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-
Reactant of Route 2
2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-

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